molecular formula C16H19N3OS2 B4437984 N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide

Cat. No. B4437984
M. Wt: 333.5 g/mol
InChI Key: XZJSMOKQPJFKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-47,497 and is a potent agonist of the cannabinoid receptor CB1.

Mechanism of Action

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide acts as a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The activation of the CB1 receptor by N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide leads to various biochemical and physiological effects. These include the modulation of pain, appetite, and mood, as well as the regulation of immune function and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide in lab experiments is its high potency and selectivity for the CB1 receptor. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide. One potential direction is the development of more potent and selective agonists of the CB1 receptor for use in research and potential therapeutic applications. Another direction is the study of the effects of this compound on other systems in the body, such as the cardiovascular and respiratory systems. Additionally, the potential use of this compound in the treatment of various diseases, such as chronic pain and inflammation, should be further explored.
In conclusion, N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide is a potent agonist of the CB1 receptor that has potential applications in various fields of scientific research. Its high potency and selectivity make it a valuable tool for studying the endocannabinoid system, and its potential therapeutic applications should be further explored in future research.

Scientific Research Applications

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of neuroscience, where it is used as a tool to study the endocannabinoid system.

properties

IUPAC Name

N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-11-18-19-16(21-11)22-14(12-7-3-2-4-8-12)15(20)17-13-9-5-6-10-13/h2-4,7-8,13-14H,5-6,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJSMOKQPJFKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide
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N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide
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N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide
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N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide
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N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide

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